

Spectroscopic and Structural Elucidation of 3-Hydroxycyclobutanecarbonitrile: A Technical Overview

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Compound of Interest

Compound Name: *3-Hydroxycyclobutanecarbonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Hydroxycyclobutanecarbonitrile** (C_5H_7NO , CAS: 20249-17-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule in drug discovery and development.

Molecular Structure and Properties

3-Hydroxycyclobutanecarbonitrile is a cyclic nitrile possessing a hydroxyl functional group. The presence of two stereocenters gives rise to cis and trans isomers, which are expected to exhibit distinct spectroscopic features.

Key Molecular Properties:

- Molecular Formula: C_5H_7NO ^[1]
- Molecular Weight: 97.12 g/mol ^[1]
- IUPAC Name: 3-hydroxycyclobutane-1-carbonitrile^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Hydroxycyclobutanecarbonitrile**. These predictions are based on established principles of spectroscopy and the known chemical shifts and absorption frequencies of similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.0 - 4.5	Multiplet	1H	CH-OH
~ 2.8 - 3.2	Multiplet	1H	CH-CN
~ 2.0 - 2.6	Multiplet	4H	CH ₂ (ring)
Variable	Broad Singlet	1H	OH

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 120 - 125	C≡N
~ 60 - 70	CH-OH
~ 30 - 40	CH ₂ (ring)
~ 20 - 30	CH-CN

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3600 - 3200	Broad, Medium	O-H	Stretching
3000 - 2850	Medium	C-H (alkane)	Stretching
2260 - 2240	Sharp, Medium	C≡N	Stretching
1450 - 1350	Medium	C-H	Bending
1200 - 1000	Strong	C-O	Stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)[2]

Adduct	Predicted m/z
[M+H] ⁺	98.0600
[M+Na] ⁺	120.0420
[M+K] ⁺	136.0159
[M-H] ⁻	96.0455

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Hydroxycyclobutanecarbonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum using a standard pulse program.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-150 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

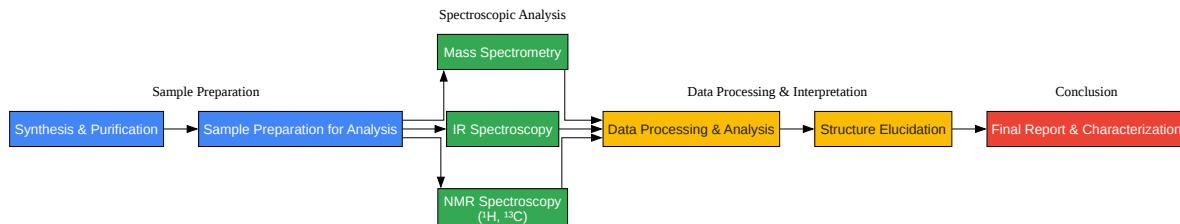
- Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
 - Acquire mass spectra in both positive and negative ion modes to observe different adducts.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **3-Hydroxycyclobutanecarbonitrile**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 3-Hydroxycyclobutane-1-carbonitrile | C₅H₇NO | CID 22408685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-hydroxycyclobutanecarbonitrile (C₅H₇NO) [pubchemlite.lcsb.uni.lu]
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